molecular formula C25H24N2O4 B11302427 N-(8-butoxyquinolin-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(8-butoxyquinolin-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11302427
M. Wt: 416.5 g/mol
InChI Key: GQHGJEVLTJENCE-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a chromene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and chromene intermediates, which are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

    Preparation of Quinoline Intermediate: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Preparation of Chromene Intermediate: The chromene ring can be synthesized via the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.

    Coupling Reaction: The quinoline and chromene intermediates are then coupled through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or chromene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Amines, thiols, polar aprotic solvents, mild heating.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or chromene derivatives.

    Substitution: Substituted quinoline or chromene derivatives with various functional groups.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The chromene ring can interact with cellular receptors, modulating signal transduction pathways. The combined effects of these interactions contribute to the compound’s biological activities.

Comparison with Similar Compounds

N-(8-butoxyquinolin-5-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other quinoline and chromene derivatives:

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties, share the quinoline moiety but differ in their additional functional groups and overall structure.

    Chromene Derivatives: Compounds like coumarin and flavonoids, which are known for their antioxidant and anti-inflammatory properties, share the chromene ring but differ in their substituents and biological activities.

The uniqueness of this compound lies in its combined quinoline and chromene structure, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H24N2O4/c1-4-5-13-30-21-11-10-19(17-7-6-12-26-23(17)21)27-25(29)22-14-20(28)18-9-8-15(2)16(3)24(18)31-22/h6-12,14H,4-5,13H2,1-3H3,(H,27,29)

InChI Key

GQHGJEVLTJENCE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C)C=CC=N2

Origin of Product

United States

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